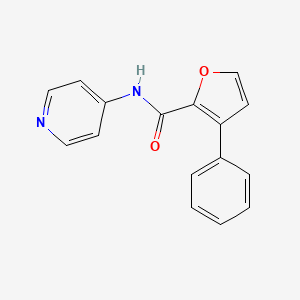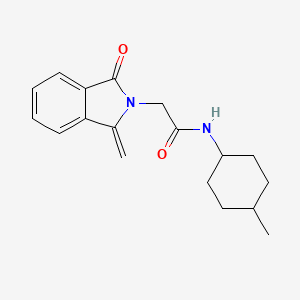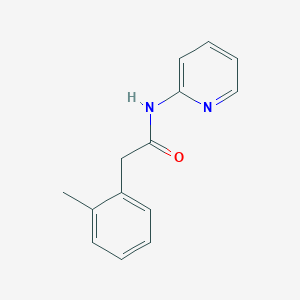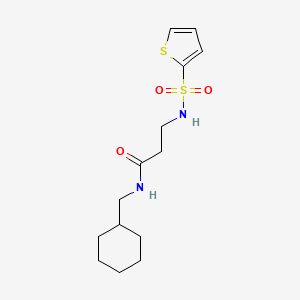
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, also known as PPFC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. PPFC belongs to the class of furan derivatives, which are known for their diverse biological activities and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities in vitro and in vivo. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and biological processes. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors, such as COX-2 and NF-κB, which are involved in the inflammatory response. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells through the activation of caspase-3 and p53.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and diverse biological activities. However, there are also some limitations to its use, including its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the advantages and limitations of 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, including the development of more specific and potent derivatives, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the elucidation of its mechanism of action. 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has the potential to be a valuable tool for scientific research and drug development, and further studies are needed to fully explore its potential.
Synthesemethoden
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-phenylfuran-2-carboxylic acid with pyridine-4-carboxylic acid and subsequent amidation with ammonia in the presence of a coupling reagent. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR, IR, and MS.
Eigenschaften
IUPAC Name |
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-6-9-17-10-7-13)15-14(8-11-20-15)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFCXABYTHFBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-4-ylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)





![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

